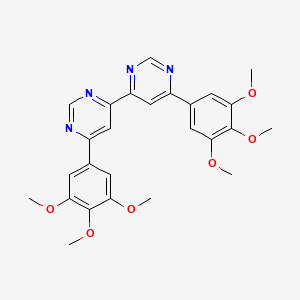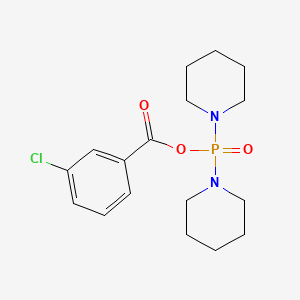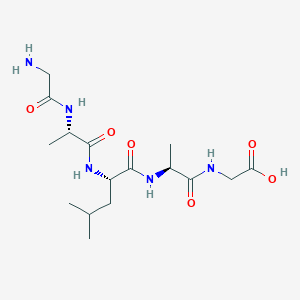![molecular formula C11H10O B12539818 [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde CAS No. 828913-53-7](/img/structure/B12539818.png)
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with a propynyl group and an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde typically involves the alkylation of phenylacetaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the phenylacetaldehyde, allowing it to react with the propargyl bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of [2-(Prop-1-yn-1-yl)phenyl]acetic acid.
Reduction: Formation of [2-(Prop-1-yn-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in reactions that modify the chemical environment of the compound, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Prop-1-yn-1-yl)phenyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
[2-(Prop-1-yn-1-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[2-(Prop-1-yn-1-yl)phenyl]amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is unique due to the presence of both an aldehyde and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
828913-53-7 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(2-prop-1-ynylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-5-10-6-3-4-7-11(10)8-9-12/h3-4,6-7,9H,8H2,1H3 |
Clave InChI |
SASDWQLJOJNUMQ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=CC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)



![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)


![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)


